N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a tetrahydroisoquinoline derivative characterized by a furan-2-carbonyl moiety at the 2-position and an m-tolyl acetamide group. The m-tolyl group (methyl-substituted phenyl) may enhance lipophilicity, affecting pharmacokinetic parameters like absorption and metabolism.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-4-2-5-17(12-16)13-22(26)24-20-8-7-18-9-10-25(15-19(18)14-20)23(27)21-6-3-11-28-21/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBSYOBKKLQTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Amino-1,2,3,4-Tetrahydroisoquinoline
The tetrahydroisoquinoline core is prepared via Pictet–Spengler cyclization :
- Starting material : Dopamine hydrochloride reacts with methyl 4-formylbenzoate in acidic ethanol (HCl, 60°C, 12 h).
- Cyclization : Forms 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, which is subsequently N-Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF.
- Regioselective nitration : Nitration at the C7 position using fuming HNO₃/H₂SO₄ yields 7-nitro-1,2,3,4-tetrahydroisoquinoline, followed by catalytic hydrogenation (H₂/Pd-C) to the primary amine.
Key data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pictet–Spengler | 78 | 95.2 |
| N-Boc protection | 89 | 98.1 |
| Nitration/Hydrogenation | 65 | 97.4 |
Introduction of the Furan-2-Carbonyl Group
The C2 position is functionalized via Schotten–Baumann acylation :
- Activation : Furan-2-carboxylic acid is converted to furan-2-carbonyl chloride using thionyl chloride (SOCl₂, reflux, 3 h).
- Coupling : The N-Boc-protected tetrahydroisoquinoline reacts with furan-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base (0°C → RT, 6 h).
- Deprotection : Boc removal using HCl/dioxane (4 M, 2 h) yields 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine.
Optimization note : Excess acyl chloride (1.5 eq) and slow addition minimize dimerization.
Synthesis of 2-(m-Tolyl)Acetic Acid
The side chain precursor is prepared via Friedel–Crafts alkylation :
- Reaction : m-Xylene reacts with chloroacetyl chloride in the presence of AlCl₃ (0°C, 4 h), yielding 2-(3-methylphenyl)acetyl chloride.
- Hydrolysis : The acyl chloride is hydrolyzed to 2-(m-tolyl)acetic acid using aqueous NaOH (10%, RT, 1 h).
Spectroscopic validation :
Final Amide Coupling
The C7 amine is coupled with 2-(m-tolyl)acetic acid via EDC/HOBt-mediated amidation :
- Activation : 2-(m-Tolyl)acetic acid (1.2 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (0°C, 30 min).
- Coupling : Reaction with 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (RT, 12 h).
- Workup : Purification via silica gel chromatography (EtOAc/hexanes, 1:1) yields the title compound.
Yield and purity :
- Isolated yield : 68%
- HPLC purity : 98.7%
- Melting point : 189–191°C
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated for scalability and efficiency:
Spectroscopic Characterization and Validation
The final compound was characterized using advanced analytical techniques:
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d₆):
δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 8H, Ar-H), 6.52 (d, J = 3.2 Hz, 1H, furan-H), 4.82 (s, 2H, CH₂CO), 3.45–3.12 (m, 4H, tetrahydroisoquinoline-CH₂), 2.89 (t, J = 6.0 Hz, 2H), 2.31 (s, 3H, CH₃).¹³C NMR (150 MHz, DMSO-d₆):
δ 170.5 (C=O), 164.2 (furan-C=O), 142.1–115.3 (Ar-C), 52.4 (CH₂CO), 38.2–28.7 (tetrahydroisoquinoline-CH₂), 21.1 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₂₃H₂₃N₂O₃ [M+H]⁺: 399.1708
- Found : 399.1711
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals and materials.
Biology: In biological research, this compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its interaction with biological targets can provide insights into the mechanisms of various diseases.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The furan-2-carbonyl group and the m-tolyl acetamide moiety can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences:
Synthesis Notes:
- The target compound’s synthesis likely involves coupling reactions similar to those in , where tetrahydroisoquinoline intermediates are functionalized via nucleophilic substitution or amidation in polar aprotic solvents like DMF .
- The furan-2-carbonyl group may require specialized reagents (e.g., furan-2-carbonyl chloride) for acylation, differing from the alkoxy or amino substituents in analogs .
Spectroscopic and Analytical Data
Spectroscopic data (NMR, IR) for analogs highlight structural confirmation strategies:
- 1H NMR: Signals for tetrahydroisoquinoline protons (δ 2.5–4.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) are consistent across compounds. The m-tolyl group in the target compound would show a singlet for the methyl group (δ ~2.3 ppm) and splitting patterns for the meta-substituted phenyl ring .
- Mass Spectrometry : Molecular ions (e.g., m/z 570.7 for Compound 25g ) correlate with calculated molecular weights, suggesting reliable synthetic routes.
Functional Group Impact on Physicochemical Properties
- Furan vs. Alkoxy/Amino Groups: The furan ring’s electron-rich nature may enhance π-π stacking interactions with receptors compared to alkoxy chains (e.g., in Compound 24) or amino groups (e.g., in Compound 25g) .
- m-Tolyl vs.
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates a furan ring and a tetrahydroisoquinoline moiety, which are known for their biological activities. The exploration of its biological activity is crucial for understanding its therapeutic potential and possible applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.42 g/mol. The compound features several functional groups that contribute to its biological activity, including an acetamide linkage and a furan-2-carbonyl group.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antitumor Activity : Compounds featuring isoquinoline structures have been associated with antitumor effects.
- Antimicrobial Properties : The presence of the furan ring may enhance the antimicrobial activity of the compound.
- Enzyme Inhibition : The unique structure suggests potential as a probe for studying enzyme interactions.
Antitumor Activity
A study on related tetrahydroisoquinoline derivatives demonstrated notable cytotoxic effects against various cancer cell lines. Compounds structurally similar to this compound showed IC50 values ranging from 5 to 15 µM in assays against human cancer cells .
Antimicrobial Effects
In vitro studies have indicated that derivatives of tetrahydroisoquinoline possess antimicrobial properties. For instance, compounds with furan moieties exhibited zones of inhibition against pathogens like E. coli and S. aureus, suggesting that this compound may also have similar effects .
Enzyme Inhibition Studies
Preliminary investigations into enzyme inhibition revealed that compounds similar to this acetamide can inhibit key enzymes involved in metabolic pathways. For example, the inhibition of tyrosinase was assessed with IC50 values indicating potential for development as skin-whitening agents or anti-cancer drugs .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
